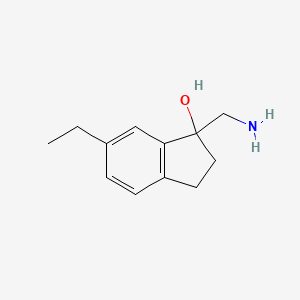
1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of amines It features a unique structure with an aminomethyl group attached to a dihydroindenol skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Mannich reaction, where an aldehyde, an amine, and a compound containing an active hydrogen atom react to form the desired aminomethyl derivative. The reaction typically requires acidic or basic conditions and can be carried out in solvents such as ethanol or dioxane .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of precursor compounds, followed by aminomethylation. Catalysts such as Raney nickel or platinum oxide can be employed to facilitate these reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .
Comparación Con Compuestos Similares
1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but with a cyclohexane ring instead of an indene ring.
1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 1-(Aminomethyl)-6-ethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an aminomethyl group and an ethyl group on the dihydroindenol skeleton. This combination imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(aminomethyl)-6-ethyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-9-3-4-10-5-6-12(14,8-13)11(10)7-9/h3-4,7,14H,2,5-6,8,13H2,1H3 |
Clave InChI |
JJTFAUYMSUPAHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CCC2(CN)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


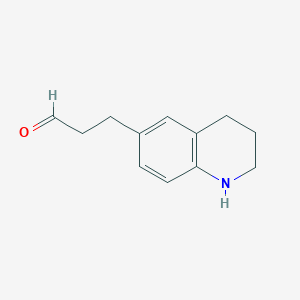
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)
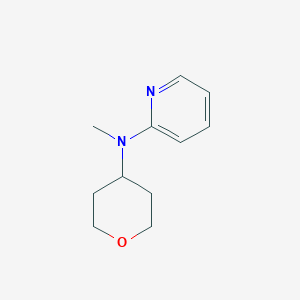
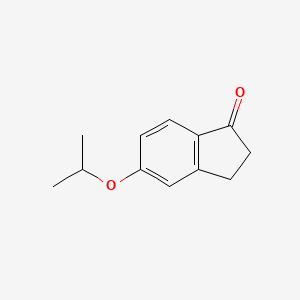







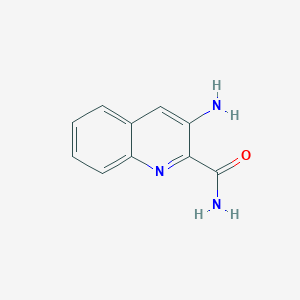
![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)
